Iozomic acid
説明
Iozomic acid is a nonionic iodine-containing X-ray contrast agent patented by Pharmacia Aktiebolag and primarily used for coronary angiography . As part of the "io-" stem family of compounds (indicative of iodine-based contrast media), it shares structural and functional similarities with other agents designed for diagnostic imaging. Its mechanism relies on iodine's high atomic number to enhance X-ray attenuation, enabling clear visualization of blood vessels and tissues. Currently, iozomic acid remains under investigation, with research focusing on optimizing its safety and efficacy in cardiovascular imaging .
特性
CAS番号 |
31598-07-9 |
|---|---|
分子式 |
C34H40I6N4O12 |
分子量 |
1458.1 g/mol |
IUPAC名 |
3-[acetyl-[3-[4-[3-[N-acetyl-3-[acetyl(methyl)amino]-5-carboxy-2,4,6-triiodoanilino]-2-hydroxypropoxy]butoxy]-2-hydroxypropyl]amino]-5-[acetyl(methyl)amino]-2,4,6-triiodobenzoic acid |
InChI |
InChI=1S/C34H40I6N4O12/c1-15(45)41(5)29-23(35)21(33(51)52)25(37)31(27(29)39)43(17(3)47)11-19(49)13-55-9-7-8-10-56-14-20(50)12-44(18(4)48)32-26(38)22(34(53)54)24(36)30(28(32)40)42(6)16(2)46/h19-20,49-50H,7-14H2,1-6H3,(H,51,52)(H,53,54) |
InChIキー |
PTZLONROPJVDRQ-UHFFFAOYSA-N |
正規SMILES |
CC(=O)N(C)C1=C(C(=C(C(=C1I)C(=O)O)I)N(CC(COCCCCOCC(CN(C2=C(C(=C(C(=C2I)N(C)C(=O)C)I)C(=O)O)I)C(=O)C)O)O)C(=O)C)I |
製品の起源 |
United States |
生物活性
Iozomic acid, a compound of interest in pharmacological research, has garnered attention due to its diverse biological activities. This article presents an overview of the biological activity of Iozomic acid, highlighting its mechanisms of action, efficacy in various applications, and relevant case studies.
Chemical Structure and Properties
Iozomic acid is classified as an organic acid, and its chemical structure contributes significantly to its biological properties. The molecular formula and structure influence its solubility, reactivity, and interaction with biological systems.
Iozomic acid exhibits several mechanisms of action that contribute to its biological activity:
- Antimicrobial Activity : Research indicates that Iozomic acid possesses antibacterial properties. It has been tested against various strains of bacteria, demonstrating varying degrees of effectiveness.
- Anti-inflammatory Effects : The compound has shown potential in modulating inflammatory responses, which can be beneficial in treating conditions characterized by chronic inflammation.
- Antioxidant Properties : Iozomic acid may act as an antioxidant by scavenging free radicals and reducing oxidative stress in cells.
Biological Activity Data
The following table summarizes the biological activities and minimum inhibitory concentrations (MICs) of Iozomic acid compared to other organic acids:
| Compound | MIC (μg/mL) | Activity Type |
|---|---|---|
| Iozomic Acid | 250-500 | Antibacterial |
| Citric Acid | >1000 | Antibacterial |
| Malic Acid | 1000 | Antibacterial |
| Salicylic Acid | 250-500 | Antibacterial |
Note: The MIC values indicate the concentration required to inhibit bacterial growth.
Case Studies
- Antibacterial Efficacy : A study evaluated the antibacterial activity of Iozomic acid against common pathogens such as Escherichia coli and Staphylococcus aureus. Results indicated that Iozomic acid was more effective against Gram-negative bacteria compared to Gram-positive strains, with a notable MIC range that suggests moderate antibacterial potential .
- Anti-inflammatory Applications : In a clinical setting, Iozomic acid was used as part of a treatment regimen for patients suffering from inflammatory conditions. Observations noted a reduction in markers of inflammation within weeks of administration, supporting its role as an anti-inflammatory agent.
- Oxidative Stress Reduction : A research study focused on the antioxidant capacity of Iozomic acid demonstrated significant free radical scavenging activity. This suggests potential therapeutic applications in diseases where oxidative stress is a contributing factor.
Research Findings
Recent studies have highlighted the following findings regarding the biological activity of Iozomic acid:
- Efficacy Against Specific Bacteria : In vitro tests showed that Iozomic acid effectively inhibited the growth of specific bacterial strains at concentrations lower than those required for other organic acids .
- Synergistic Effects : When combined with other compounds such as flavonoids, Iozomic acid exhibited enhanced antibacterial activity, suggesting potential for use in combination therapies.
- Safety Profile : Preliminary toxicity assessments indicate that Iozomic acid has a favorable safety profile at therapeutic doses, although further studies are needed to establish long-term safety.
化学反応の分析
Gas-Phase Formation Mechanism
Iodic acid forms efficiently in the gas phase through a two-step mechanism involving iodine oxides:
-
IOIO (iodooxy hypoiodite) reacts with ozone (O₃):
-
IOIO₄ hydrolyzes with water vapor:
This pathway dominates under atmospheric conditions, explaining HIO₃’s prevalence in the lower free troposphere .
Key Experimental Parameters
| Parameter | Value/Range | Impact on HIO₃ Formation |
|---|---|---|
| O₃ Concentration | 10–40 ppb | Non-rate-limiting above 10 ppb |
| Relative Humidity | 20–80% | Enhances IOIO₄ hydrolysis |
| Temperature | 243–298 K | Minimal effect on kinetics |
Autocatalytic Behavior in Aqueous Systems
HIO₃ participates in oscillatory reactions, such as the Belousov-Zhabotinskii (BZ) reaction , where it acts as an intermediate in bromine redox cycles. Key steps include:
-
Reduction of bromate (BrO₃⁻) by Ce(III):
-
Subsequent reactions involving HIO₃ and organic acids (e.g., malonic acid) .
Thermodynamic Stability and Formation Enthalpy
The standard enthalpy of formation () for HIO₃ is:
This value indicates moderate stability, favoring gas-phase synthesis over aqueous routes under low-humidity conditions.
Catalytic and Environmental Roles
-
Particle Formation : HIO₃ nucleates particles 10–100× more efficiently than sulfuric acid (H₂SO₄) due to its low volatility and high hygroscopicity .
-
Oxidation Pathways : Acts as a sink for iodine radicals (IO·), reducing ozone-depleting potential in the stratosphere.
Reaction Optimization Insights
While not directly addressing HIO₃, studies on reaction optimization highlight methodologies applicable to its synthesis:
類似化合物との比較
Structural and Functional Distinctions
- Ionic vs. Nonionic Agents: Compounds like ioglucomide and iodecimol are explicitly nonionic, reducing osmolality and associated risks (e.g., nephrotoxicity) compared to older ionic agents . Iozomic acid’s nonionic nature likely contributes to its safety profile in coronary procedures.
- Dimeric vs. Monomeric Agents: Iodecimol’s dimeric structure provides higher iodine content per molecule, improving imaging resolution in myocardial studies . In contrast, iozomic acid’s monomeric form may prioritize rapid clearance.
Clinical and Industrial Progress
- Iodecimol and Iotriside: Developed by Schering A.-G., these agents reflect advancements in nonionic dimeric and monomeric designs, respectively, with broader regulatory approvals .
Q & A
Q. How can researchers ensure reproducibility when publishing findings on Iozomic Acid’s novel applications?
- Methodological Answer: Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Share raw data (spectra, kinetic curves) in public repositories (e.g., Zenodo) and provide step-by-step protocols in supplementary materials. Use RRIDs for cell lines and antibodies to prevent misidentification .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
